molecular formula C26H23F3N4O B11447915 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B11447915
M. Wt: 464.5 g/mol
InChI Key: YEHZMWHOENURBZ-UHFFFAOYSA-N
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Description

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a piperazine ring, a furan ring, and a trifluoromethyl group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form the diphenylmethylpiperazine intermediate.

    Pyrimidine Ring Formation: The intermediate is then reacted with a furan-2-yl-substituted pyrimidine precursor under specific conditions to form the desired pyrimidine ring.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and stringent purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Studied for its affinity towards alpha1-adrenergic receptors.

Uniqueness

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. Its trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C26H23F3N4O

Molecular Weight

464.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C26H23F3N4O/c27-26(28,29)23-18-21(22-12-7-17-34-22)30-25(31-23)33-15-13-32(14-16-33)24(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17-18,24H,13-16H2

InChI Key

YEHZMWHOENURBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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